Benzoic acid, 4,4,4-phosphinylidynetris-

説明

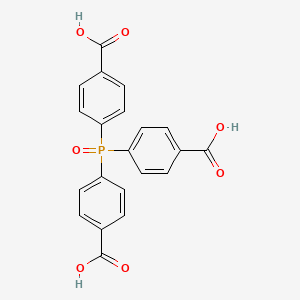

Benzoic acid, 4,4,4-phosphinylidynetris- (IUPAC name: 4,4,4-phosphinylidynetrisbenzoic acid), is a phosphorus-containing derivative of benzoic acid. Its structure features a central phosphorus atom bonded to three benzoic acid moieties via oxygen atoms, creating a trisubstituted phosphine oxide backbone. 4-hydroxybenzoic acid in ).

特性

IUPAC Name |

4-bis(4-carboxyphenyl)phosphorylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15O7P/c22-19(23)13-1-7-16(8-2-13)29(28,17-9-3-14(4-10-17)20(24)25)18-11-5-15(6-12-18)21(26)27/h1-12H,(H,22,23)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINHOAXLSUHLCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)P(=O)(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Parameters

-

Reactants : Manganese(II) chloride, tris-(4-carboxylphenyl)phosphine oxide (H₃TPO), and 2,2′-bipyridine (BIPY).

-

Solvent System : Deionized water adjusted to pH 6.5–7.0 using dilute NaOH.

-

Temperature and Duration : Sealed autoclave heated to 120°C for 72 hours.

-

Crystallization : Slow cooling at 5°C per hour to room temperature.

The reaction yielded a one-dimensional coordination polymer, with HTPO acting as a tridentate ligand through its phosphoryl and carboxylate oxygen atoms. While this method primarily targets metal-organic frameworks (MOFs), it highlights the feasibility of synthesizing phosphine oxide derivatives under hydrothermal conditions. Adapting this approach for benzoic acid, 4,4,4-phosphinylidynetris- would require substituting manganese with a non-metallic backbone and optimizing ligand ratios to prevent polymerization.

Oxidation of Phosphine Precursors

The oxidation of tertiary phosphines to phosphine oxides is a well-established route for introducing the phosphoryl group. Research by on tris(3,5-dimethylphenyl)phosphine oxide provides a template for this method:

Stepwise Procedure

-

Phosphine Synthesis :

-

Tris(3,5-dimethylphenyl)phosphine was dissolved in acetone.

-

Hydrogen peroxide (4% aqueous solution) was added dropwise under reflux.

-

Reaction monitored via thin-layer chromatography (TLC) until completion (1.5 hours).

-

-

Workup and Purification :

Key Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Oxidizing Agent | H₂O₂ (4%) | Essential for P=O formation |

| Temperature | Reflux (~56°C) | Accelerates oxidation |

| Solvent Polarity | Acetone (medium) | Enhances reactant solubility |

| Recrystallization Solvent | Heptane/CH₂Cl₂ | Improves crystal purity |

This method achieved near-quantitative conversion, underscoring the efficacy of H₂O₂ as a mild oxidant. For benzoic acid, 4,4,4-phosphinylidynetris-, the starting material would necessitate a trisubstituted phosphine with benzoic acid moieties, such as tris(4-carboxyphenyl)phosphine.

Comparative Analysis of Synthesis Routes

Optimization Strategies and Challenges

Purity Enhancement

-

Chromatography : Silica gel column chromatography using ethyl acetate/hexanes (1:4) effectively separates phosphine oxides from unreacted precursors.

-

Acid-Base Extraction : Leveraging the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO₃) can isolate the product from organic byproducts.

化学反応の分析

Types of Reactions

Benzoic acid, 4,4,4-phosphinylidynetris- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: It can be reduced to its corresponding phosphine.

Substitution: The carboxyphenyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

Reducing agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.

Substitution reagents: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products

Oxidation products: Further oxidized derivatives of tris(4-carboxyphenyl)phosphine oxide.

Reduction products: Tris(4-carboxyphenyl)phosphine.

Substitution products: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Benzoic acid, 4,4,4-phosphinylidynetris- has a wide range of applications in scientific research:

作用機序

The mechanism of action of tris(4-carboxyphenyl)phosphine oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as selective gas adsorption and magnetic behavior . The molecular targets include metal ions, and the pathways involve coordination chemistry principles.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 4,4,4-phosphinylidynetrisbenzoic acid with analogous benzoic acid derivatives, focusing on substituent effects, acidity, and applications:

Key Findings:

Acidity Trends :

- Electron-withdrawing groups (e.g., -PO in phosphinylidynetris derivatives) enhance acidity by stabilizing the deprotonated form. However, steric hindrance from bulky substituents (e.g., trisubstituted phosphorus) may counteract this effect, as seen in substituted benzoic acids .

- In contrast, electron-donating groups (e.g., -OCH3 in p-methoxybenzoic acid) reduce acidity compared to unsubstituted benzoic acid .

Functional Applications :

- Phosphorus-containing derivatives like 4,4,4-phosphinylidynetrisbenzoic acid are hypothesized to exhibit stronger metal-binding affinity than hydroxyl or alkoxy derivatives due to the polarizable P=O group .

- Alkoxy-substituted analogs (e.g., 3,4,5-tris(octyloxy)benzoic acid) prioritize solubility and self-assembly over reactivity, making them suitable for soft materials .

生物活性

Benzoic acid derivatives have garnered significant attention in biological research due to their diverse pharmacological properties. Among these, benzoic acid, 4,4,4-phosphinylidynetris- is a compound of interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on recent research findings.

Chemical Structure and Properties

Benzoic acid, 4,4,4-phosphinylidynetris- is characterized by a unique structure that includes a benzoic acid moiety and a phosphinylidynetris functional group. This structural arrangement is hypothesized to influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial activity against various pathogens. A study highlighted the effectiveness of benzoic acid derivatives as prodrugs for tuberculosis treatment, demonstrating improved biological activities compared to traditional drugs . The study synthesized a library of benzoates with different substituents to modulate their lipophilicity and pKa values, revealing that certain esters showed significant antimicrobial activity against Mycobacterium tuberculosis and related strains.

The mechanism of action for benzoic acid derivatives often involves their interaction with microbial enzymes or cellular receptors. For instance, the activation of benzoate esters by mycobacterial enzymes allows for enhanced penetration through cell membranes, facilitating their therapeutic effects . Additionally, these compounds may influence protein degradation pathways in cells, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

Case Studies

- Antitubercular Activity :

-

Protein Degradation Modulation :

- Another study investigated the effects of benzoic acid derivatives isolated from Bjerkandera adusta on protein degradation systems in human fibroblasts. The findings suggested that certain compounds could significantly enhance the activity of cathepsins B and L, which are crucial for cellular proteostasis .

Research Findings

The following table summarizes key findings from various studies on the biological activity of benzoic acid derivatives:

| Compound | Activity | Target Pathogen/Mechanism | MIC (µM) |

|---|---|---|---|

| 4-Dinitrobenzoate | Antitubercular | M. tuberculosis | 20-40 |

| 3,5-Dinitrobenzoate | Antitubercular | M. bovis BCG | Not specified |

| Hydroxybenzoic Acid Derivatives | Proteasome activation | Human fibroblasts | Not specified |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing benzoic acid derivatives with phosphorous-containing functional groups?

- Methodological Answer : Synthesis of phosphorous-containing benzoic acid derivatives often involves coupling reactions using boronic esters or isothiocyanates as intermediates, as seen in analogous compounds like 4-benzyloxyphenylboronic acid pinacol ester . Characterization typically employs nuclear magnetic resonance (NMR) to confirm structural integrity and high-performance liquid chromatography (HPLC) for purity assessment (>97% purity thresholds are standard) . For thermochemical validation, static method and thermogravimetric analysis (TGA) are used to derive sublimation enthalpies and vapor pressures .

Q. How can researchers address discrepancies in reported thermochemical data for benzoic acid derivatives?

- Methodological Answer : Contradictions in sublimation enthalpies or acid dissociation constants (pKa) can be resolved using additivity rules and computational approaches like density functional theory (DFT). For example, inconsistencies in methyl- and methoxybenzoic acid data were resolved by cross-validating experimental transpiration method results with computational enthalpy predictions . Comparative analysis with structurally similar compounds, such as 4-fluorobenzoic acid (pKa ~2.7), also aids in resolving data conflicts .

Advanced Research Questions

Q. What mechanisms underlie microbial resistance to benzoic acid stress, and how can these inform experimental design?

- Methodological Answer : In Saccharomyces cerevisiae, benzoic acid resistance involves multidrug transporters like Tpo1, regulated by transcription factors Gcn4 and Stp1. Researchers can design gene knockout studies to assess Tpo1’s role in nitrogenous compound regulation under benzoic acid stress . LC-MS/MS non-target analysis (e.g., Text S2 in Supplementary Info) can track intracellular metabolite changes, such as polyamine depletion, to elucidate resistance pathways .

Q. How can computational modeling enhance the study of benzoic acid derivatives’ reactivity and stability?

- Methodological Answer : Pairwise interaction analysis of substituents on the benzene ring (e.g., methyl or methoxy groups) using DFT calculations predicts electronic effects on stability and reactivity. For instance, computational models validated the thermochemical consistency of 4-(4-hydroxyphenoxy)benzoic acid derivatives, resolving literature contradictions in sublimation enthalpies . Molecular dynamics simulations further aid in predicting interactions in complex systems like porphyrin-tetrabenzoic acid frameworks .

Q. What advanced analytical techniques are suitable for detecting trace benzoic acid residues in biological matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) achieves detection limits as low as 12.5 μg/kg in beef samples, with a 62.4% detection rate . For metabolic studies, isotopic labeling (e.g., C-benzoic acid) combined with LC-MS platforms enables tracing of benzoic acid synthesis pathways and metabolite identification .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。